Cas no 1609403-45-3 (N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide)

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemically synthesized organic compound featuring a benzylamine core substituted with methoxy groups at the 3- and 5-positions, coupled with a methoxypropanamine side chain. The hydrobromide salt form enhances its stability and solubility, making it suitable for pharmaceutical and research applications. Its structural design offers potential utility as an intermediate in medicinal chemistry, particularly for the development of CNS-targeting agents due to its amine functionality and lipophilic aromatic system. The compound's defined purity and consistent synthesis pathway ensure reproducibility for experimental use. Further studies may explore its pharmacological properties or derivatization potential.
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide structure
1609403-45-3 structure
Product Name:N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
CAS No:1609403-45-3
MF:C13H22BrNO3
MW:320.222683429718
MDL:MFCD13186505
CID:4608527
Update Time:2025-05-24

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
    • MDL: MFCD13186505
    • Inchi: 1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H
    • InChI Key: TVHSVNZTZUCZGA-UHFFFAOYSA-N
    • SMILES: C(C1C=C(OC)C=C(OC)C=1)NC(C)COC.Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A985983-1g
N-(3,5-Dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-45-3 97%
1g
$49.0 2024-04-23
A2B Chem LLC
AI91032-1g
N-(3,5-Dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-45-3 95%
1g
$35.00 2024-04-20
abcr
AB220368-1 g
N-(3,5-Dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide; 95%
1609403-45-3
1 g
€94.10 2023-07-20
abcr
AB220368-1g
N-(3,5-Dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, 95%; .
1609403-45-3 95%
1g
€94.10 2025-02-17
1PlusChem
1P00J454-1g
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
1609403-45-3 95%
1g
$35.00 2025-03-01

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Related Literature

Additional information on N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

N-(3,5-Dimethoxybenzyl)-1-Methoxy-2-Propanamine Hydrobromide: A Comprehensive Overview

The compound N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, identified by the CAS number 1609403-45-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzyl group substituted with methoxy groups at the 3 and 5 positions, coupled with a propanamine moiety that includes a methoxy group at position 1. The hydrobromide salt form suggests its utility in pharmaceutical formulations where ionizable compounds are preferred for solubility and stability.

Recent studies have highlighted the importance of such compounds in medicinal chemistry, particularly in the design of bioactive molecules. The presence of multiple methoxy groups in the benzyl ring contributes to the molecule's lipophilicity and ability to interact with biological targets. These groups also play a role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have explored the synthesis of this compound using various methodologies, including nucleophilic substitution and coupling reactions, which have been optimized to achieve high yields and purity.

The structural features of N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide make it a versatile building block in organic synthesis. Its ability to act as both an electrophilic and nucleophilic partner in reactions has been exploited in the construction of complex molecular frameworks. For instance, the propanamine portion can serve as a site for further functionalization, enabling the creation of libraries of related compounds for high-throughput screening in drug discovery.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential modulator of receptor activity. The methoxy-substituted benzyl group is known to enhance receptor binding affinity due to its ability to engage in hydrogen bonding and π-π interactions. Additionally, the hydrobromide salt form ensures that the compound remains ionized under physiological conditions, which is advantageous for membrane permeability and bioavailability.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibits strong binding affinities to G-protein coupled receptors (GPCRs), suggesting its potential role as a therapeutic agent in treating conditions mediated by these receptors. Furthermore, pharmacokinetic modeling has provided insights into its absorption profiles and metabolic pathways, which are critical for determining its suitability as an oral or parenteral drug delivery candidate.

The synthesis of this compound involves a multi-step process that begins with the preparation of the 3,5-dimethoxybenzyl chloride intermediate. This intermediate undergoes nucleophilic substitution with an appropriately substituted amine derivative to yield the desired product. The use of phase-transfer catalysts has been shown to enhance reaction efficiency and selectivity during this step. Subsequent purification steps include recrystallization and chromatographic techniques to ensure high purity levels suitable for pharmaceutical applications.

In conclusion, N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique structure, combined with favorable pharmacokinetic properties and promising biological activity profiles, positions it as a strong candidate for further development in drug discovery pipelines.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司